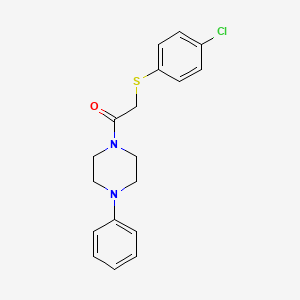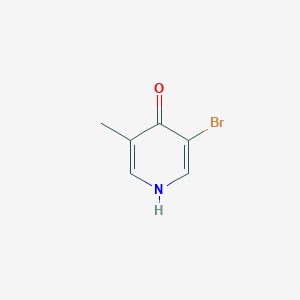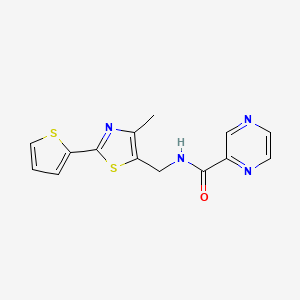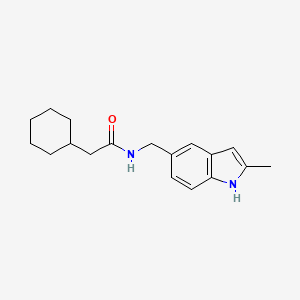
1-Methylcyclobutane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylcyclobutane-1-carbonitrile is a chemical compound with the CAS Number: 49826-21-3 . It has a molecular weight of 95.14 and its IUPAC name is 1-methylcyclobutanecarbonitrile . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methylcyclobutane-1-carbonitrile is 1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3 . This indicates that the compound has a cyclobutane ring with a methyl group and a carbonitrile group attached to the same carbon atom.Physical And Chemical Properties Analysis
1-Methylcyclobutane-1-carbonitrile is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and refractive index were not found in the search results.Aplicaciones Científicas De Investigación
Organic Synthesis
1-Methylcyclobutane-1-carbonitrile: is widely used in organic synthesis as a building block for the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Pharmaceutical Research
In pharmaceutical research, 1-Methylcyclobutane-1-carbonitrile serves as a precursor for the development of new drugs. Its nitrile group can be transformed into various functional groups, enabling the synthesis of compounds with potential therapeutic properties. Researchers explore its derivatives for activities such as anti-inflammatory, antiviral, and anticancer effects .
Material Science
1-Methylcyclobutane-1-carbonitrile: is also utilized in material science for the development of novel polymers and materials. Its incorporation into polymer backbones can enhance the mechanical properties, thermal stability, and chemical resistance of the resulting materials. This makes it useful in creating advanced materials for industrial applications .
Agrochemical Development
In the field of agrochemicals, 1-Methylcyclobutane-1-carbonitrile is used as an intermediate in the synthesis of pesticides and herbicides. Its derivatives can exhibit potent biological activity against pests and weeds, contributing to the development of more effective and environmentally friendly agricultural chemicals .
Analytical Chemistry
1-Methylcyclobutane-1-carbonitrile: is employed in analytical chemistry as a standard or reference compound in various analytical techniques, including NMR, HPLC, and LC-MS. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .
Chemical Biology
In chemical biology, 1-Methylcyclobutane-1-carbonitrile is used to study biological processes at the molecular level. Its derivatives can be designed to interact with specific biomolecules, allowing researchers to investigate enzyme mechanisms, protein-ligand interactions, and cellular pathways. This aids in understanding disease mechanisms and identifying potential drug targets .
Environmental Science
Environmental scientists use 1-Methylcyclobutane-1-carbonitrile to study the fate and behavior of nitrile compounds in the environment. Its presence and transformation in soil, water, and air can provide insights into the environmental impact of nitrile-containing pollutants and help develop strategies for their remediation .
Catalysis Research
1-Methylcyclobutane-1-carbonitrile: is also explored in catalysis research as a ligand or substrate in catalytic reactions. Its unique structure can influence the activity and selectivity of catalysts, leading to the development of more efficient and sustainable catalytic processes for chemical transformations .
These applications highlight the versatility and importance of 1-Methylcyclobutane-1-carbonitrile in various scientific research fields. If you need more detailed information on any specific application, feel free to ask!
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H226, H302, H312, and H331 . These statements indicate that the compound is flammable, harmful if swallowed, harmful in contact with skin, and toxic if inhaled . Precautionary measures include avoiding exposure and release to the environment, and using personal protective equipment .
Propiedades
IUPAC Name |
1-methylcyclobutane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-6(5-7)3-2-4-6/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOOTCYFFLHCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclobutane-1-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2548428.png)
![Ethyl 4-(2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2548429.png)




![N-[3-(morpholin-4-yl)propyl]-2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2548438.png)
![4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2548439.png)
![(2E)-3-[5-bromo-2-(2-methylpropoxy)phenyl]prop-2-enoic acid](/img/structure/B2548440.png)




![Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate](/img/structure/B2548450.png)